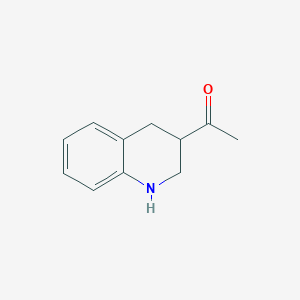
1,2,3,4-Tetrahydro-3-acetyl-quinoline
Cat. No. B8528773
M. Wt: 175.23 g/mol
InChI Key: WWVKGPNRWKKBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05719141
Procedure details


868 mg of 1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline are hydrogenated to saturation in 100 ml of tetrahydrofuran in the presence of 100 mg of palladium-on-charcoal (10% of Pd) under normal pressure at room temperature. The reaction mixture is filtered and the concentrated filtrate is purified by means of FC over 50 g of silica gel (mobile phase B). This gives the title compound: Rf (A)=0.29; Rf (D)=0.08.
Name
1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline
Quantity
868 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH:10]([C:18](=[O:20])[CH3:19])[CH2:9]1)C1C=CC=CC=1>O1CCCC1.[Pd]>[C:18]([CH:10]1[CH2:11][C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:8][CH2:9]1)(=[O:20])[CH3:19]
|
Inputs


Step One
|
Name
|
1-benzyl-3(R,S)-acetyl-1,2,3,4-tetrahydroquinoline
|
|
Quantity
|
868 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC2=CC=CC=C12)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the concentrated filtrate is purified by means of FC over 50 g of silica gel (mobile phase B)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1CNC2=CC=CC=C2C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
